Phenylphosphonic acid

Catalog No.
S566853
CAS No.
1571-33-1
M.F
C6H7O3P
M. Wt
158.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylphosphonic acid

CAS Number

1571-33-1

Product Name

Phenylphosphonic acid

IUPAC Name

phenylphosphonic acid

Molecular Formula

C6H7O3P

Molecular Weight

158.09 g/mol

InChI

InChI=1S/C6H7O3P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)

InChI Key

QLZHNIAADXEJJP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(O)O

Synonyms

benzenephosphonic acid, phenylphosphonate, phenylphosphonic acid, phenylphosphonic acid, aluminum salt, phenylphosphonic acid, calcium salt, phenylphosphonic acid, cerium (3+) salt (3:2), phenylphosphonic acid, copper salt, phenylphosphonic acid, dipotassium salt, phenylphosphonic acid, disodium salt, phenylphosphonic acid, dysposium (3+) salt, phenylphosphonic acid, dysposium (3+) salt (3:2), dihydrate, phenylphosphonic acid, erbium (3+) salt (3:2), phenylphosphonic acid, erbium (3+) salt (3:2), dihydrate, phenylphosphonic acid, europium (3+) salt (3:2), phenylphosphonic acid, gadolinium (3+) salt (3:2), phenylphosphonic acid, holmium (3+) salt (3:2), phenylphosphonic acid, lanthanum (3+) salt (3:2), phenylphosphonic acid, lutetium (3+) salt (3:2), phenylphosphonic acid, magnesium salt, phenylphosphonic acid, monocalcium salt, phenylphosphonic acid, monolead (2+) salt, phenylphosphonic acid, monomagnesium salt, phenylphosphonic acid, monosodium salt, phenylphosphonic acid, neodymium (3+) salt (3:2), phenylphosphonic acid, neodymium (3+) salt (3:2), monohydrate, phenylphosphonic acid, potassium salt, phenylphosphonic acid, praseodymium (3+) salt (3:2), phenylphosphonic acid, praseodymium (3+) salt (3:2), dihydrate, phenylphosphonic acid, samarium (3+) salt (3:2), phenylphosphonic acid, samarium (3+) salt (3:2), dihydrate, phenylphosphonic acid, sodium salt, phenylphosphonic acid, terbium (3+) salt (3:2), phenylphosphonic acid, thulium (3+) salt (3:2), phenylphosphonic acid, ytterbium (3+) salt (3:2), phenylphosphonic acid, yttrium (3+) salt (3:2), phenylphosphonic acid, zinc salt, phenylphosphonic acid, zirconium (1+) salt (2:1)

Canonical SMILES

C1=CC=C(C=C1)P(=O)(O)O

Organic Synthesis:

  • As an intermediate: Phenylphosphonic acid serves as a valuable starting material for the synthesis of diverse organophosphorus compounds like phosphonates and phosphonates esters. These compounds find various applications in pharmaceuticals, materials science, and agriculture.
  • Catalyst activation: In certain reactions, phenylphosphonic acid acts as an activator for catalysts, enhancing their efficiency and selectivity. For example, it plays a role in the Noyori oxidation, a greener method for converting sulfides to sulfones [].

Materials Science:

  • Functionalization: Phenylphosphonic acid can chemically bond to the surface of various materials like titania particles. This "functionalization" process modifies the material's properties, allowing for applications in areas like catalysis, sensors, and corrosion protection [].
  • Self-assembled monolayers (SAMs): Phenylphosphonic acid molecules can self-assemble into ordered layers on specific surfaces. These SAMs find potential applications in organic electronics, where they can influence the interaction between organic semiconductors and conductive oxides [].

Analytical Chemistry:

  • Magnetic resonance studies: Phenylphosphonic acid serves as a model compound for studying other phosphonic acid derivatives using techniques like solid-state nuclear magnetic resonance (NMR). This helps researchers understand the structure and dynamics of these molecules.
  • Biomedical research: Specific methods involving phenylphosphonic acid can enhance the detection of phosphomonoesters and phosphodiesters in breast tumor models using magnetic resonance spectroscopy [].

Phenylphosphonic acid, with the chemical formula C6_6H7_7O3_3P, is an organophosphorus compound characterized by a phenyl group attached to a phosphonic acid moiety. It appears as a colorless to pale yellow liquid or solid and is soluble in polar solvents such as water and alcohols. This compound is notable for its ability to act as both a reagent and a catalyst in various

Phenylphosphonic acid is considered harmful if swallowed and can cause skin and eye irritation. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound.

Data:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage)

  • Formation of Phosphonates: It can react with alkyl halides, such as butyl bromide, in the presence of bases like triethylamine to form phosphonates under microwave irradiation conditions .
  • Thermal Intercalation: When subjected to heat, phenylphosphonic acid can intercalate into layered double hydroxides, leading to new materials with enhanced properties .
  • Catalytic Reactions: It serves as an efficient catalyst for the synthesis of α-aminophosphonates, demonstrating its utility in organic synthesis .

Phenylphosphonic acid can be synthesized through several methods:

  • Direct Phosphonation: This method involves reacting phenol with phosphorus trichloride in the presence of water, leading to the formation of phenylphosphonic acid.
  • Microwave-Assisted Synthesis: The reaction of phenol with phosphorus oxychloride under microwave irradiation has been reported as an efficient route for synthesizing phenylphosphonic acid .
  • Reactive Milling: A novel synthetic approach involves reactive milling techniques that facilitate the functionalization of titania particles with phenylphosphonic acid .

Phenylphosphonic acid has diverse applications across various fields:

  • Catalysis: It is utilized as a catalyst in organic reactions, particularly in the synthesis of complex phosphonates.
  • Electrolytes: Recent studies have proposed its use as an additive in carbonate electrolytes for lithium metal batteries, enhancing cycling stability and performance .
  • Material Science: Its ability to intercalate into layered materials makes it valuable for developing advanced composite materials.

Studies on the interactions of phenylphosphonic acid with other compounds have revealed its role in complexation reactions. For instance, it forms complexes with lithium ions, which can reduce nucleus size during plating processes in battery applications . Furthermore, its interactions with layered double hydroxides suggest potential applications in catalysis and material stabilization .

Phenylphosphonic acid shares structural similarities with other organophosphorus compounds but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

Compound NameStructureUnique Properties
Phenylphosphonic AcidC6_6H7_7O3_3PActs as an effective catalyst; used in battery additives
Methylphosphonic AcidC2_2H7_7O3_3PPrimarily known for its role as a chemical warfare agent
Diphenylphosphinic AcidC12_12H13_13O2_2PUsed in flame retardants; less soluble than phenylphosphonic acid
Tris(phenyl) phosphateC18_18H15_15O4_4PUtilized as a plasticizer; greater molecular weight than phenylphosphonic acid

Phenylphosphonic acid's unique combination of reactivity and solubility makes it particularly valuable in both synthetic chemistry and material science applications. Its ability to function effectively as both a reagent and a catalyst sets it apart from similar compounds within the organophosphorus family.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

158.01328108 g/mol

Monoisotopic Mass

158.01328108 g/mol

Heavy Atom Count

10

LogP

0.54 (LogP)

Melting Point

164.5 °C

UNII

BYD76T2868

Related CAS

24391-19-3 (mono-calcium salt)

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 96 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 95 of 96 companies with hazard statement code(s):;
H302 (92.63%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (75.79%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (24.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (31.58%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1571-33-1

Wikipedia

Phenylphosphonic acid

General Manufacturing Information

Phosphonic acid, P-phenyl-: ACTIVE

Dates

Modify: 2023-08-15

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